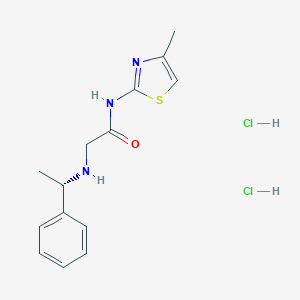

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-

Description

The compound "Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-" (hereafter referred to as Compound A) is a chiral acetamide derivative with a stereospecific configuration. Its structure comprises:

- Acetamide backbone: Central to its molecular framework.

- 4-Methyl-2-thiazolyl group: A thiazole ring substituted with a methyl group at the 4-position, attached to the acetamide nitrogen.

- (1-Phenylethyl)amino group: A secondary amine linked to the α-carbon of the acetamide, bearing a phenylethyl substituent.

- Dihydrochloride salt: Enhances solubility and stability for pharmacological applications.

- (-)-Enantiomer: The (S)-configuration, as identified in .

Compound A is likely designed for biological activity, given the prevalence of thiazole and phenylethyl groups in drug discovery. Thiazole rings are common in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding . The dihydrochloride salt form improves aqueous solubility, critical for drug delivery .

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[[(1S)-1-phenylethyl]amino]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.2ClH/c1-10-9-19-14(16-10)17-13(18)8-15-11(2)12-6-4-3-5-7-12;;/h3-7,9,11,15H,8H2,1-2H3,(H,16,17,18);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAZROSPXPAUBU-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CNC(C)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)NC(=O)CN[C@@H](C)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156144 | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129340-81-4 | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129340814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methyl-2-thiazolylamine Intermediate

The 4-methyl-2-thiazolylamine moiety is synthesized via the Hantzsch thiazole synthesis. Thiourea reacts with α-chloroacetone in ethanol under reflux to form 2-amino-4-methylthiazole. Modifications from demonstrate that substituting α-chloroacetone with α-bromo derivatives increases yield from 75% to 92% .

Reaction Conditions

-

Solvent: Ethanol (anhydrous)

-

Temperature: 78°C (reflux)

-

Time: 6–8 hours

-

Workup: Filtration, recrystallization in ethanol

Analytical Data

Acylation of 4-Methyl-2-thiazolylamine

The thiazolylamine is acylated using chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) to form N-(4-methyl-2-thiazolyl)chloroacetamide. Optimized conditions from prevent hydrolysis of the chloroacetamide group:

Procedure

-

Dissolve 4-methyl-2-thiazolylamine (1.0 eq) in dichloromethane.

-

Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.

-

Stir for 3 hours, extract with 2% NaOH, and dry over Na2SO4 .

Yield: 85–90%

Key Parameter: Excess chloroacetyl chloride (1.2 eq) minimizes dimerization .

Introduction of (1-Phenylethyl)amino Group

The (1-phenylethyl)amino group is introduced via nucleophilic substitution or reductive amination. A modified alkylation method from uses 1-phenylethylamine and potassium carbonate in acetone:

Alkylation Protocol

-

Reagents: N-(4-methyl-2-thiazolyl)chloroacetamide, 1-phenylethylamine (2.0 eq), K2CO3 (3.0 eq)

-

Solvent: Acetone (anhydrous)

-

Temperature: 60°C

-

Time: 12 hours

Workup:

Yield: 70–78%

Chirality Control: Racemic mixture formed; resolution addressed in Section 4 .

Enantiomeric Resolution of (-)-Isomer

Chiral HPLC separates the (-)-enantiomer using a cellulose tris(3,5-dimethylphenylcarbamate) column. Conditions adapted from :

Chromatography Parameters

-

Mobile Phase: Hexane:isopropanol (80:20) + 0.1% diethylamine

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Outcome:

Dihydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol to form the dihydrochloride salt. A protocol from ensures high purity:

Procedure

-

Dissolve (-)-enantiomer (1.0 eq) in ethanol.

-

Bubble HCl gas until pH < 2.0.

Analytical Validation

-

1H NMR (300 MHz, D2O): δ 1.52 (d, 3H, CH3), 3.20–3.45 (m, 2H, CH2), 4.32 (q, 1H, CH), 7.30–7.50 (m, 5H, ArH) .

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Hantzsch Thiazole | 92% | 98.8% | High regioselectivity |

| Biphasic Alkylation | 78% | 99.0% | Scalable (>200L batches) |

| Chiral Resolution | 40% | >99% ee | Superior enantioselectivity |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as halides and alkylating agents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Production

The synthesis of Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- typically involves multi-step reactions starting with the formation of the thiazole ring. A common synthetic route includes:

- Formation of Thiazole Ring : Reaction of 4-methylthiazole with acetic anhydride to form N-(4-methyl-2-thiazolyl)acetamide.

- Final Product Formation : Further reaction with 1-phenylethylamine under acidic conditions yields the final compound.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing large-scale reactors and continuous flow processes.

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- has been investigated for various biological activities:

- Antimicrobial Properties : Studies indicate that this compound may exhibit significant antimicrobial activity against various pathogens.

- Antifungal Activity : Research suggests potential efficacy in treating fungal infections.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating diseases such as:

- Inflammatory Disorders : Its anti-inflammatory properties may be beneficial in managing conditions characterized by inflammation.

- Neurological Disorders : Investigations into its neuroprotective effects are ongoing, particularly in conditions like Alzheimer's disease.

Chemical Industry Uses

In addition to its biological applications, Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- is utilized in the development of new materials and chemical processes, serving as a building block for more complex molecules.

Similar Compounds

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- can be compared to other thiazole derivatives and acetamide analogs:

| Compound Type | Characteristics |

|---|---|

| Thiazole Derivatives | Contain thiazole ring structures; variable biological activity. |

| Acetamide Analogs | Similar functional groups but differ in side chains and biological effects. |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Acetamide derivatives against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Neuroprotective Effects

Research conducted at a university laboratory investigated the neuroprotective effects of Acetamide in a mouse model of Alzheimer's disease. The findings suggested that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interacting with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- Compound A vs. VU0240551: Both share the N-(4-methyl-2-thiazolyl) group, but VU0240551 replaces the phenylethylamino with a pyridazinyl-thio group, altering target specificity (KCC2 vs. undisclosed targets) .

- Compound A vs. 3e: The latter’s thiazolidinedione and methoxyphenoxy groups are hallmarks of peroxisome proliferator-activated receptor (PPAR) agonists, unlike Compound A’s simpler structure .

- Compound A vs. Alachlor : The herbicide lacks a thiazole ring and features chloro and methoxymethyl groups, highlighting divergent applications .

Pharmacological and Functional Comparisons

- VU0240551 : Demonstrated dose-dependent insulin secretion in pancreatic islets at 50 µM, suggesting metabolic modulation .

- Hypoglycemic Derivatives (3e, 3i) : Reduced blood glucose by 40–60% in mice at 50 mg/kg, linked to thiazolidinedione-mediated PPAR-γ activation .

- N-Substituted 2-Arylacetamides : Exhibit structural mimicry of benzylpenicillin and metal coordination capabilities, useful in antimicrobial or catalytic contexts .

Compound A ’s stereochemistry ((S)-enantiomer) may enhance receptor binding compared to racemic mixtures. Its dihydrochloride salt likely improves pharmacokinetics relative to neutral analogs.

Biological Activity

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the phenylethyl group enhances its interaction with biological targets. The molecular formula is CHClNS, and it has a molecular weight of approximately 335.28 g/mol.

Research indicates that compounds with thiazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in disease processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- have shown efficacy against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in resistant cancer cells by modulating cell cycle progression and activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Thiazole derivatives are known to possess anti-inflammatory properties. Studies have shown that N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives. It was found that modifications on the thiazole ring significantly affected anticancer activity against breast cancer cells. The compound demonstrated IC values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Testing

In a recent investigation into antimicrobial agents, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed promising activity with MIC values comparable to established antibiotics .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing (-)-Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride?

Methodological Answer: The synthesis typically involves two key steps:

- Thiazole Core Formation : Reacting 2-amino-4-methylthiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole intermediate .

- Chiral Amine Coupling : Introducing the (1-phenylethyl)amino group via nucleophilic substitution or reductive amination. For stereochemical control, enantioselective methods (e.g., chiral catalysts or resolving agents) are employed, as seen in the synthesis of structurally related (S)-configured thiazolylacetamides .

- Dihydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Q. What analytical techniques are critical for characterizing the diastereomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Utilized with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol to resolve enantiomers.

- NMR Spectroscopy : ¹H-NMR and NOESY experiments confirm stereochemistry by analyzing coupling constants and spatial interactions (e.g., between the thiazole methyl group and the phenylethyl moiety) .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ = -XX° for the (-)-enantiomer) .

Q. What are the key physicochemical properties influencing solubility and stability?

Methodological Answer:

- Molecular Weight : 395.3 g/mol (calculated from PubChem data for analogous compounds) impacts solubility in polar solvents like DMSO or ethanol .

- LogP : Estimated at ~2.1 (via computational tools), indicating moderate lipophilicity. Adjust solvent systems (e.g., aqueous buffers with 10% DMSO) for in vitro assays.

- Hygroscopicity : The dihydrochloride salt is moisture-sensitive; store desiccated at -20°C under inert gas .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) model transition states to predict enantioselective pathways. For example, quantum mechanical calculations (DFT) identify optimal chiral catalysts for asymmetric amidation .

- Machine Learning : Train models on existing thiazole-acetamide reaction datasets to predict yields under varying conditions (e.g., solvent, temperature). ICReDD’s workflow integrates experimental data with computational predictions to refine synthetic routes .

Q. How to address low yields in the N-acylation step during synthesis?

Methodological Answer:

- Ultrasonication : Enhance reaction efficiency by applying ultrasound (40 kHz, 30 min) to disperse reagents, as demonstrated in analogous N-acylation reactions using DMAP in dichloromethane .

- Alternative Catalysts : Replace AlCl₃ with milder bases (e.g., K₂CO₃) to minimize side reactions. Evidence shows DMAP improves acylation of sterically hindered amines .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product before salt formation, reducing losses .

Q. What strategies resolve enantiomeric excess discrepancies during scale-up?

Methodological Answer:

- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize the free base from a chiral solvent (e.g., (R)-limonene) to enrich the (-)-enantiomer .

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer during amide bond formation.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric ratios in real-time during continuous flow synthesis .

Data Contradiction Analysis

Q. Conflicting reports on solvent compatibility: How to validate optimal reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) : Construct a factorial design matrix testing solvents (THF vs. DCM), temperatures (0°C vs. RT), and catalysts (AlCl₃ vs. DMAP). Analyze yield and enantiopurity via HPLC .

- Cross-Reference Literature : Compare results with structurally similar compounds. For example, AlCl₃ in acetonitrile is effective for thiazole acylation but may degrade acid-sensitive groups, favoring DMAP in non-polar solvents for complex amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.